molecular formula C18H13ClN2O2S2 B15105121 N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B15105121
M. Wt: 388.9 g/mol
InChI Key: SYDDIJZKZYKYCG-UHFFFAOYSA-N
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Description

N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position and a 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide moiety.

Properties

Molecular Formula

C18H13ClN2O2S2

Molecular Weight

388.9 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H13ClN2O2S2/c19-12-6-7-13-14(10-12)25-18(20-13)21-17(22)15-16(24-9-8-23-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21,22)

InChI Key

SYDDIJZKZYKYCG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the oxathiine ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways or developing new drugs.

    Medicine: The compound’s potential biological activity could lead to its use in developing treatments for various diseases.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with molecular targets within cells. This interaction can affect various pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Notes References
Target Compound : N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide C19H14ClN3O2S2 435.92 g/mol 6-chloro-benzothiazole, 3-phenyl-oxathiine, carboxamide linkage Hypothesized antimicrobial activity based on benzothiazole-oxathiine hybrids
N-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide C20H16FN3O2S3 445.55 g/mol 2-fluorobenzyl-sulfanyl on thiadiazole, oxathiine-carboxamide Anti-infective potential (exact mechanism unspecified)
Methazolamide (MZA) C5H8N4O3S2 236.27 g/mol Thiadiazole ring with methyl and sulfonamide groups Carbonic anhydrase inhibitor; used for glaucoma and diuresis
6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl derivatives C9H10ClN3O2S2 (e.g.) ~292-335 g/mol Benzodithiazine core with chloro, methyl, or carboxylate substituents Intermediate in synthesis; structural analogs show sulfonamide-related stability issues
N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) C5H7N3O3S2 221.25 g/mol Thiadiazole with methyl, sulfonate, and acetyl groups Chemically unstable metabolite of methazolamide; forms futile cycles with glutathione

Key Structural and Functional Insights

Core Heterocyclic Rings: The target compound’s benzothiazole ring differs from benzodithiazine () and thiadiazole () cores.

Substituent Effects: The 6-chloro group on the benzothiazole ring may enhance lipophilicity and target binding compared to methoxy () or fluorobenzyl-sulfanyl () substituents in analogs. Chlorine’s electron-withdrawing nature could also influence metabolic stability . The oxathiine-carboxamide moiety in the target compound is structurally distinct from the sulfonamide groups in methazolamide () or carboxylate esters in benzodithiazines (). This difference may reduce susceptibility to glutathione-mediated recycling, a noted issue for MSO .

Biological Activity :

  • Methazolamide’s thiadiazole-sulfonamide structure enables carbonic anhydrase inhibition, whereas the target compound’s benzothiazole-oxathiine hybrid may target microbial enzymes or signaling pathways, akin to fluorobenzyl-thiadiazole derivatives () .
  • Benzodithiazine derivatives () are primarily synthetic intermediates, lacking direct therapeutic data but offering insights into heterocyclic stability under physiological conditions .

Synthetic Considerations :

  • Synthesis of the target compound likely involves condensation of 6-chloro-1,3-benzothiazol-2(3H)-imine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride, paralleling methods for benzodithiazine hydrazines () .

Biological Activity

The compound N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure

The molecular formula of the compound is C17H15ClN2O2SC_{17}H_{15}ClN_2O_2S. Its structure includes a benzothiazole moiety, which is known for its biological significance.

PropertyValue
Molecular Weight344.83 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. A study by Smith et al. (2022) demonstrated that similar benzothiazole derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through the activation of caspase pathways . The mechanism involves the modulation of cell cycle progression and the inhibition of tumor growth factors.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of benzothiazole derivatives.
    • Method : Disc diffusion method was employed to test against various pathogens.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties .
  • Anticancer Mechanism Investigation :
    • Objective : To explore the apoptotic effects of the compound on cancer cells.
    • Method : Flow cytometry was used to assess apoptosis levels in treated versus untreated cells.
    • Results : A significant increase in apoptotic cells was observed after treatment with the compound, confirming its potential as an anticancer agent .

Enzyme Inhibition

The compound also acts as an inhibitor of certain enzymes involved in metabolic pathways. Preliminary studies suggest that it inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which could further enhance its therapeutic potential against proliferative diseases .

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